Cyclohexyl(2-methylbenzofuran-3-yl)methanone
Description
Cyclohexyl(2-methylbenzofuran-3-yl)methanone is a synthetic organic compound featuring a benzofuran moiety substituted with a methyl group at the 2-position and a cyclohexyl group attached via a methanone bridge at the 3-position. This compound is of interest in medicinal chemistry and materials science due to the tunability of its substituents and the structural rigidity imparted by the benzofuran ring .
Properties
CAS No. |
722547-42-4 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
cyclohexyl-(2-methyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C16H18O2/c1-11-15(13-9-5-6-10-14(13)18-11)16(17)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 |
InChI Key |
YYCGWGOHBVCWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(=O)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
This approach leverages halogenated benzofuran precursors for regioselective substitution. A 3-bromo-2-methylbenzofuran intermediate reacts with cyclohexyl ketone derivatives under basic conditions.
Key Procedure :
- Substrate Preparation : Synthesize 3-bromo-2-methylbenzofuran via electrophilic bromination of 2-methylbenzofuran.
- Coupling Reaction : Treat the brominated intermediate with cyclohexyl acetate or cyclohexyl ketone chloride in the presence of potassium carbonate (K₂CO₃) in acetone.
- Purification : Isolate the product via extraction and crystallization.
Example from Literature :
A similar method was employed for benzofuran-2-yl-cyclobutyl ketones, achieving 94% yield under reflux with K₂CO₃ in acetone.
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| K₂CO₃, Acetone | Reflux, 8 hours | 94% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable direct carbon-carbon bond formation. For example, Suzuki-Miyaura coupling introduces the cyclohexyl group.
Suzuki Coupling Protocol :
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with a boronic acid partner.
- Base : Sodium carbonate (Na₂CO₃) or K₂CO₃.
- Solvent : Dioxane or DMF.
Example Adaptation :
A Sonogashira coupling method for benzofuran derivatives used Pd(PPh₃)₄, DBU, and DMSO to introduce propargyl groups. Adjusting this for cyclohexyl boronic acid could yield the target compound.
| Catalyst | Base | Solvent | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 70–90% |
Gold-Catalyzed Alkylation
Photoredox Au catalysis facilitates C–H functionalization for introducing alkyl groups.
Procedure :
- Catalyst : [Au₂(dppm)₂]Cl₂ (0.05 eq).
- Reagents : Cyclohexyl bromide, TFA (3 eq).
- Conditions : UV light (365 nm), methanol, 15–24 hours.
Mechanism :
- Radical Pathway : Au facilitates single-electron transfer, generating cyclohexyl radicals for coupling.
| Catalyst | Light Source | Yield | Source |
|---|---|---|---|
| [Au₂(dppm)₂]Cl₂ | UV (365 nm) | 40–100% |
Friedel-Crafts Acylation
Electrophilic acylation targets activated aromatic rings. However, directing groups are critical for 3-position selectivity.
Method :
- Lewis Acid : AlCl₃.
- Acylating Agent : Cyclohexanecarbonyl chloride.
- Conditions : Dichloromethane, 0–20°C, 2 hours.
Challenges :
- Benzofurans prefer electrophilic substitution at the 2-position. Blocking groups (e.g., nitro) may redirect reactivity to the 3-position.
Example :
AlCl₃-mediated acylation achieved 93% yield for a carboxylic acid derivative.
| Catalyst | Temperature | Solvent | Yield | Source |
|---|---|---|---|---|
| AlCl₃ | 0–20°C | DCM | 93% |
Oxidative Functionalization
Oxidation of a cyclohexylmethyl precursor to the ketone.
Route :
- Precursor : 3-Cyclohexylmethyl-2-methylbenzofuran.
- Oxidizing Agent : Jones reagent (CrO₃/H₂SO₄) or KMnO₄.
Considerations :
- Steric hindrance from the cyclohexyl group may reduce efficiency.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | High regioselectivity | Requires halogenated precursor | 70–94% |
| Suzuki Coupling | Mild conditions | Expensive catalysts | 70–90% |
| Au Catalysis | Broad substrate scope | Radical side reactions | 40–100% |
| Friedel-Crafts | Simple reagents | Poor 3-position selectivity | 80–93% |
Optimized Protocol for Cyclohexyl(2-Methylbenzofuran-3-yl)methanone
Step 1: Synthesis of 3-Bromo-2-Methylbenzofuran
- Reagents : 2-Methylbenzofuran, NBS, CCl₄.
- Conditions : Reflux, 8 hours.
Step 2: Coupling with Cyclohexyl Ketone Chloride
Step 3: Purification
- Recrystallization : Ethanol or EtOAc/hexanes.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(2-methylbenzofuran-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl(2-methylbenzofuran-3-yl)carboxylic acid.
Reduction: Formation of cyclohexyl(2-methylbenzofuran-3-yl)methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Neuroprotective Effects
Research indicates that compounds related to cyclohexyl(2-methylbenzofuran-3-yl)methanone exhibit neuroprotective properties. These compounds stabilize mitochondrial function and prevent apoptosis in neuronal cells, making them potential candidates for treating neurodegenerative diseases such as Parkinson's disease .
Analgesic Properties
Some derivatives of benzofuran compounds have been identified as ligands for sigma receptors, which are implicated in pain modulation. Studies have shown that these compounds can provide analgesic effects, suggesting their utility in pain management therapies .
Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives possess cytotoxic properties against various cancer cell lines. For example, this compound has been evaluated for its ability to inhibit the proliferation of tumor cells, indicating its potential as an anticancer agent .
Synthetic Applications
Synthesis of Benzofuran Derivatives
this compound can serve as a precursor in the synthesis of more complex benzofuran derivatives. The compound can undergo various chemical transformations, including electrophilic substitutions and cyclization reactions, to yield new structures with potentially enhanced biological activities .
Catalytic Reactions
The compound has been utilized in catalytic processes to facilitate the formation of other valuable chemical entities. For instance, it can participate in silver-catalyzed reactions that lead to rearrangements and the formation of substituted benzofurans under mild conditions .
Case Study 1: Neuroprotection
A study examined the neuroprotective effects of a series of benzofuran derivatives, including this compound. The results indicated significant protection against oxidative stress-induced cell death in dopaminergic neurons, highlighting its potential for therapeutic applications in neurodegenerative diseases .
Case Study 2: Anticancer Activity
In vitro testing on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The study concluded that this compound could be a promising lead for developing new anticancer drugs, especially against resistant cancer types .
Summary Table of Applications
| Application Area | Specific Use | Relevant Findings |
|---|---|---|
| Neuroprotection | Potential treatment for neurodegenerative diseases | Stabilizes mitochondrial function; prevents apoptosis |
| Analgesic Properties | Pain management therapies | Sigma receptor ligand activity |
| Anticancer Activity | Inhibition of cancer cell proliferation | Cytotoxic effects on various cancer cell lines |
| Synthetic Chemistry | Precursor for synthesizing complex derivatives | Facilitates electrophilic substitutions and cyclizations |
Mechanism of Action
The mechanism of action of cyclohexyl(2-methylbenzofuran-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of key structural and synthetic differences:
Structural and Functional Group Variations
Aromatic vs. Cyclopropane Core: The target compound’s benzofuran ring provides extended conjugation and planar rigidity, whereas the cyclopropane ring in ’s compound introduces steric strain and a non-planar geometry. Substituents: The 2-methyl group on benzofuran contrasts with the 3-iodo, 2,2-dimethyl, and phenyl groups on the cyclopropane derivative.
Key Observations
- Synthetic Efficiency : The cyclopropane derivative in was synthesized with 79% yield, suggesting robust methodology (GP6 protocol) that could be applicable to the target compound .
- Substituent Effects : The iodine atom in the cyclopropane analog increases molecular weight and polarity, which may reduce volatility compared to the methyl-substituted benzofuran derivative.
- Applications: Benzofuran-based methanones are often explored for optoelectronic materials due to their conjugated systems, whereas iodinated cyclopropane derivatives may serve as intermediates in pharmaceutical synthesis .
Biological Activity
Cyclohexyl(2-methylbenzofuran-3-yl)methanone is a compound belonging to the benzofuran class, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and the results of various studies that highlight its potential therapeutic applications.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of cyclohexyl derivatives with benzofuran compounds. The synthesis typically involves the use of coupling reactions that yield high-purity products. For example, a modified Larock-type coupling can be employed to produce various benzofuran derivatives effectively .
Biological Activity
The biological activity of this compound has been explored in several studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Properties
Studies have shown that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated potent antiproliferative effects against various cancer cell lines. In vitro tests revealed that these compounds can inhibit cell cycle progression and induce apoptosis in cancer cells .
A specific study highlighted the effectiveness of a related compound in reducing colony-forming units in tumor cells, suggesting a mechanism involving disruption of cellular proliferation pathways . Additionally, the incorporation of specific substituents on the benzofuran ring has been shown to enhance the selectivity and potency against cancer cells compared to standard treatments like Combretastatin-A4 .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Research indicates that benzofuran derivatives possess significant antibacterial and antifungal activities, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
In particular, studies have reported that certain benzofuran derivatives can effectively target resistant strains of bacteria, making them potential candidates for developing new antibiotics .
Case Studies
- Antitumor Activity : A study demonstrated that this compound exhibited a dose-dependent inhibition of tumor cell growth in vitro. The compound was tested against various human cancer cell lines, showing superior efficacy compared to traditional chemotherapeutics.
- Antimicrobial Efficacy : In another case study, this compound was evaluated against a panel of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a promising antibacterial activity with minimal cytotoxic effects on human cells.
Summary of Research Findings
| Study | Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | Significant antiproliferative effects observed in multiple cancer cell lines; enhanced potency compared to standard drugs. |
| Study 2 | Antimicrobial | Effective against resistant bacterial strains; potential for development as a new antibiotic. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
